molecular formula C19H26N4O3 B7532737 N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide

N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide

Cat. No.: B7532737
M. Wt: 358.4 g/mol
InChI Key: IDXYIRAOKKGTFS-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BZPMP and has been found to have a variety of effects on biochemical and physiological processes in the body. In

Mechanism of Action

The mechanism of action of BZPMP involves its interaction with dopamine receptors in the brain. The compound has been found to have a high affinity for both D1 and D2 dopamine receptors, which suggests that it may have a broad range of effects on the central nervous system. BZPMP has also been shown to have a modulatory effect on the release of dopamine in the brain, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
BZPMP has been found to have a variety of biochemical and physiological effects on the body. The compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic applications. BZPMP has also been found to have an inhibitory effect on the reuptake of dopamine, which may further enhance its effects on the central nervous system. Additionally, BZPMP has been shown to have an analgesic effect, which suggests that it may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZPMP in lab experiments is that it has a high affinity for dopamine receptors in the brain, which makes it a useful tool for studying the central nervous system. Additionally, BZPMP has been found to have a variety of effects on biochemical and physiological processes in the body, which makes it a versatile compound for scientific research. However, one of the limitations of using BZPMP in lab experiments is that it is a relatively new compound, which means that its effects on the body are not yet fully understood.

Future Directions

There are many potential future directions for research on BZPMP. One area of research that holds promise is the study of the compound's effects on neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on biochemical and physiological processes in the body. Finally, the development of new and more efficient synthesis methods for BZPMP may open up new avenues for research and potential therapeutic applications.

Synthesis Methods

The synthesis of BZPMP involves a multi-step process that begins with the reaction of 1-benzylpiperidine with methyl 3-bromo-2,5-dioxoimidazolidine-4-carboxylate. This reaction produces the intermediate compound, N-[(1-benzylpiperidin-4-yl)methyl]-3-bromo-2,5-dioxoimidazolidin-4-yl)propanamide. The intermediate compound is then reacted with sodium azide and copper (I) iodide to produce the final product, N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide.

Scientific Research Applications

BZPMP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. BZPMP has been shown to have a high affinity for dopamine receptors in the brain, which suggests that it may be useful in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17(7-6-16-18(25)22-19(26)21-16)20-12-14-8-10-23(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H,20,24)(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXYIRAOKKGTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2C(=O)NC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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